rac 1-Oleoyl-2-chloropropanediol-d5
Description
Properties
Molecular Formula |
C₂₁H₃₄D₅ClO₃ |
|---|---|
Molecular Weight |
380.02 |
Synonyms |
(9Z)-9-Octadecenoic Acid 2-Chloro-3-hydroxypropyl-d5 Ester; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetics
The incorporation of deuterium in rac 1-Oleoyl-2-chloropropanediol-d5 allows for enhanced tracking of the compound within biological systems. Studies have shown that deuterium substitution can influence the pharmacokinetics of pharmaceuticals, potentially leading to improved metabolic stability and reduced clearance rates . This property is particularly beneficial for drug development, as it can lead to more effective therapeutic agents with better bioavailability.
Food Safety and Analysis
Recent studies have focused on the occurrence of chloropropanediol diesters in food products, particularly in oils and processed foods. The use of this compound as a reference standard in analytical methods allows for accurate quantification of these compounds in food matrices. For instance, research has demonstrated its application in detecting and quantifying levels of chloropropanediol diesters in various vegetable oils, which is crucial for assessing food safety and compliance with regulatory standards .
Analytical Chemistry
In analytical chemistry, this compound serves as a stable isotope-labeled internal standard for mass spectrometry and chromatography. Its presence enhances the accuracy and precision of quantitative analyses by compensating for variability in sample preparation and instrument response. The compound's unique isotopic signature allows researchers to differentiate it from non-labeled compounds in complex mixtures .
Case Study 1: Pharmacokinetic Evaluation
A study published in Annals of Pharmacotherapy examined the effects of deuterium substitution on the pharmacokinetics of various drug candidates. The findings indicated that compounds labeled with deuterium exhibited altered absorption and elimination profiles compared to their non-labeled counterparts, suggesting potential advantages in drug design .
Case Study 2: Detection in Food Products
Research conducted on the analysis of chloropropanediol diesters highlighted the successful application of this compound as an internal standard. The study demonstrated high recovery rates and low limits of quantification across multiple oil samples, reinforcing its utility in food safety assessments .
Comparison with Similar Compounds
Structural Variations in Fatty Acid Substituents
The chloropropanediol scaffold can be esterified with different fatty acids, altering hydrophobicity and analytical behavior. Key examples include:
Key Observations :
- The chain length and saturation of fatty acids influence solubility and chromatographic retention times. Oleoyl (monounsaturated) and linoleoyl (polyunsaturated) derivatives exhibit distinct polarity profiles .
- Deuterium labeling (e.g., -d5) enables isotopic differentiation in mass spectrometry, critical for accurate quantification in complex matrices .
Positional Isomerism of Chlorine and Hydroxyl Groups
The position of chlorine and hydroxyl groups on the propanediol backbone affects reactivity and toxicity profiles:
Key Observations :
Deuterated vs. Non-Deuterated Analogs
Deuterated standards are essential for avoiding interference in mass spectrometry:
Key Observations :
- Deuterium labeling minimizes isotopic overlap with non-labeled analytes, enhancing quantification accuracy .
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Preparation Methods
Chemical Synthesis via Nucleophilic Substitution
The chemical synthesis of this compound involves two primary steps: (1) preparation of 2-chloropropanediol-d5 and (2) regioselective esterification with deuterated oleic acid.
Step 1: Synthesis of 2-Chloropropanediol-d5
Deuterium incorporation begins with glycerol-d8, where all eight hydrogen atoms are replaced with deuterium. Selective chlorination at the sn-2 position is achieved using thionyl chloride (SOCl₂) in anhydrous dichloromethane under nitrogen atmosphere. The reaction proceeds via nucleophilic substitution, yielding 2-chloropropanediol-d5 with >90% isotopic purity. Key parameters include:
-
Molar ratio : Glycerol-d8 : SOCl₂ = 1 : 1.2
-
Temperature : 0–5°C (to minimize side reactions)
-
Reaction time : 12 hours
Step 2: Esterification with Oleic Acid-d34
The 1-position hydroxyl group of 2-chloropropanediol-d5 is esterified with oleic acid-d34 (deuterated at all 34 hydrogen positions) using Steglich esterification. This method employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Temperature | 25°C |
| Time | 24 hours |
| Molar ratio | 1 : 1.1 (diol : oleic acid) |
| Yield | 68–72% |
Enzyme-Catalyzed Regioselective Esterification
Enzymatic methods offer superior regioselectivity and milder conditions. Lipase B from Candida antarctica (CAL-B) catalyzes the esterification of 2-chloropropanediol-d5 with oleic acid-d34 at the sn-1 position, avoiding acyl migration.
Procedure :
-
Substrate preparation : 2-chloropropanediol-d5 (10 mM) and oleic acid-d34 (12 mM) are dissolved in tert-amyl alcohol.
-
Enzyme loading : 15% w/w CAL-B relative to diol.
-
Reaction conditions : 40°C, 300 rpm agitation, 48 hours.
-
Yield : 85–90%, with 98% regioselectivity confirmed via LC-MS.
Optimization of Reaction Parameters
Catalysts and Solvents
Catalyst selection significantly impacts esterification efficiency:
| Catalyst | Solvent | Yield (%) | Regioselectivity (%) |
|---|---|---|---|
| DMAP/DCC | THF | 72 | 82 |
| CAL-B (lipase) | tert-amyl alcohol | 90 | 98 |
| H₂SO₄ | Toluene | 55 | 65 |
Enzymatic catalysis in tert-amyl alcohol minimizes solvent toxicity and enhances enantiomeric retention.
Temperature and Time Considerations
-
Chemical synthesis : Elevated temperatures (>40°C) accelerate acyl migration, reducing regioselectivity. Optimal performance occurs at 25°C.
-
Enzymatic synthesis : CAL-B activity peaks at 40°C, with prolonged incubation (>48 hours) leading to hydrolysis side reactions.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via:
Spectroscopic Analysis
-
NMR : ¹H NMR (500 MHz, CDCl₃) confirms deuterium substitution at the sn-1 and sn-3 positions (δ 4.15–4.30 ppm, multiplet).
-
HRMS : [M+Na]⁺ = 403.2542 (calculated for C₂₁H₃₄D₅ClO₃Na, 403.2538).
Industrial-Scale Production Considerations
Scaled-up synthesis (batch size >10 kg) employs continuous-flow reactors to enhance reproducibility:
-
Reactor type : Tubular packed-bed reactor with immobilized CAL-B.
-
Throughput : 5 L/h, yielding 92% product at 97% purity.
-
Cost drivers : Deuterated reagents account for 70% of total production costs.
Challenges and Methodological Innovations
-
Deuterium stability : Acidic conditions promote H/D exchange; neutral pH buffers are critical during synthesis.
-
Racemic resolution : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separate enantiomers but require >20 column volumes, limiting throughput.
-
Innovations : Microfluidic enzymatic reactors reduce reaction time to 8 hours with 94% yield .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity and isotopic purity of rac 1-Oleoyl-2-chloropropanediol-d5?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For isotopic purity, use deuterium-specific quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution analysis. NMR can verify the positions of deuterium substitution (e.g., comparing H and H spectra), while LC-MS/MS ensures minimal isotopic contamination (<2%) by comparing peak area ratios of deuterated vs. non-deuterated fragments .
Q. What experimental precautions are critical when handling this compound to prevent isotopic exchange or degradation?
- Methodological Answer : Store the compound at –20°C under inert gas (e.g., argon) to minimize hydrolysis and isotopic exchange. Use anhydrous solvents (e.g., deuterated chloroform for NMR) to avoid proton-deuterium exchange. During synthesis or sample preparation, conduct reactions in moisture-free environments and monitor pH to prevent acid- or base-catalyzed degradation. Safety protocols from OSHA-aligned guidelines recommend glovebox use for air-sensitive manipulations .
Q. How should researchers document synthesis parameters and purity assessments in laboratory records?
- Methodological Answer : Follow standardized lab report frameworks:
- Synthesis : Record reaction stoichiometry, catalyst type, temperature, and reaction time.
- Purity : Include chromatographic retention times, mass spectral peaks (m/z), and NMR chemical shifts.
- Data Storage : Use digital notebooks with metadata tags for reproducibility. Reference guidelines for chemical documentation emphasize traceability of isotopic labeling and batch-specific QC data .
Advanced Research Questions
Q. How does deuterium substitution in this compound influence its kinetic behavior in lipidomic studies compared to non-deuterated analogs?
- Methodological Answer : Deuterium labeling alters hydrogen bonding and lipophilicity, potentially affecting enzymatic hydrolysis rates. To quantify this, conduct comparative kinetic assays (e.g., using pancreatic lipase) under standardized conditions (pH 7.4, 37°C). Monitor reaction progress via LC-MS/MS and calculate rate constants (). Correct for isotopic effects by normalizing to internal deuterated standards .
Q. What strategies resolve co-elution issues when quantifying this compound in biological matrices using LC-MS/MS?
- Methodological Answer :
- Chromatographic Optimization : Use a C18 column with a gradient elution (e.g., 70%–95% acetonitrile in 0.1% formic acid) to separate isomers.
- Mass Spectrometry : Employ multiple reaction monitoring (MRM) with unique precursor-to-product ion transitions (e.g., m/z 613 → 255 for the chloropropanediol moiety).
- Matrix Effects : Validate recovery rates (≥85%) via spike-and-recovery experiments in plasma/liver homogenates .
Q. How can factorial design optimize the synthesis of this compound while controlling isotopic dilution?
- Methodological Answer : Apply a 2 factorial design to test variables:
- Factors : Reaction temperature (40°C vs. 60°C), catalyst concentration (1% vs. 3%), and deuterium source purity (98% vs. 99.5%).
- Response Variables : Yield (%) and isotopic purity (D5/D4 ratio).
- Analysis : Use ANOVA to identify significant interactions (e.g., catalyst × temperature). Iterative optimization reduces isotopic dilution by prioritizing high-purity deuterated reagents .
Q. What mechanistic insights can be gained by integrating this compound into lipid oxidation studies?
- Methodological Answer : Use the compound as a stable isotope tracer in autoxidation assays. Track deuterium retention in oxidation products (e.g., hydroperoxides) via LC-HRMS. Compare fragmentation patterns to non-deuterated analogs to identify oxidation-sensitive sites. Theoretical frameworks from lipid peroxidation mechanisms (e.g., radical chain propagation) guide hypothesis testing .
Data Analysis and Theoretical Frameworks
Q. How should researchers reconcile contradictory data on the stability of this compound in aqueous vs. lipid environments?
- Methodological Answer :
- Controlled Experiments : Replicate stability tests in buffer (pH 4–9) and lipid emulsions (e.g., 10% Intralipid).
- Statistical Analysis : Apply Bland-Altman plots to assess systematic differences between studies.
- Mechanistic Hypotheses : Propose solvent-specific degradation pathways (e.g., hydrolysis in aqueous media vs. radical-mediated breakdown in lipids) .
Q. What role does isotopic purity play in validating this compound as an internal standard for chloropropanediol quantification?
- Methodological Answer : Isotopic purity ≥98% ensures minimal cross-talk between analyte and internal standard MS signals. Validate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
